molecular formula C30H40N4+2 B15168310 1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) CAS No. 561000-14-4

1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)

Cat. No.: B15168310
CAS No.: 561000-14-4
M. Wt: 456.7 g/mol
InChI Key: HMQKHGGFXNRPPC-UHFFFAOYSA-P
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Description

1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) is a complex organic compound that features an anthracene core linked to two imidazolium units via methylene bridges

Preparation Methods

The synthesis of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene and imidazole derivatives.

    Formation of Methylene Bridges: The anthracene core is functionalized with methylene groups through a series of reactions, often involving formaldehyde or other methylene donors.

    Imidazolium Formation: The functionalized anthracene is then reacted with butyl-substituted imidazole under conditions that promote the formation of imidazolium ions. This step may involve the use of strong acids or other catalysts to facilitate the reaction.

Chemical Reactions Analysis

1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.

    Reduction: The imidazolium units can be reduced to imidazole under appropriate conditions.

    Substitution: The methylene bridges can be substituted with other functional groups, depending on the reagents used.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) has several scientific research applications:

    Materials Science: This compound can be used in the development of organic semiconductors and light-emitting diodes due to its photophysical properties.

    Medicinal Chemistry:

    Biological Research: The compound can be used as a fluorescent probe for imaging and tracking biological processes.

Mechanism of Action

The mechanism by which 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anthracene core can intercalate with DNA, while the imidazolium units can interact with negatively charged biomolecules, facilitating various biochemical processes.

Comparison with Similar Compounds

Similar compounds to 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) include:

    9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative with different functional groups.

    1,1’-[Anthracene-9,10-diylbis(methylene)]bis(pyridin-1-ium-4-olate): A compound with pyridinium units instead of imidazolium.

The uniqueness of 1,1’-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) lies in its specific structural arrangement, which imparts distinct photophysical and chemical properties.

Properties

CAS No.

561000-14-4

Molecular Formula

C30H40N4+2

Molecular Weight

456.7 g/mol

IUPAC Name

3-butyl-1-[[8-[(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]anthracen-1-yl]methyl]-1,2-dihydroimidazol-1-ium

InChI

InChI=1S/C30H38N4/c1-3-5-13-31-15-17-33(23-31)21-27-11-7-9-25-19-26-10-8-12-28(30(26)20-29(25)27)22-34-18-16-32(24-34)14-6-4-2/h7-12,15-20H,3-6,13-14,21-24H2,1-2H3/p+2

InChI Key

HMQKHGGFXNRPPC-UHFFFAOYSA-P

Canonical SMILES

CCCCN1C[NH+](C=C1)CC2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C[NH+]5CN(C=C5)CCCC

Origin of Product

United States

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